4-Bromo-5-chloro-2-methoxybenzonitrile
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Overview
Description
4-Bromo-5-chloro-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H5BrClNO It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-methoxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable substituted benzene derivative.
Halogenation: The introduction of bromine and chlorine atoms is achieved through halogenation reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Nitrile Formation: The nitrile group is introduced through a cyanation reaction, typically using a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-5-chloro-2-methoxybenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with specific therapeutic properties.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary, but typically include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzonitrile
- 4-Bromo-2-methylbenzonitrile
- 3-Bromo-2-methoxybenzonitrile
- 5-Bromo-2-hydroxybenzonitrile
Uniqueness
4-Bromo-5-chloro-2-methoxybenzonitrile is unique due to the specific combination of bromine, chlorine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H5BrClNO |
---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
4-bromo-5-chloro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H5BrClNO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,1H3 |
InChI Key |
SWJSYMRZULXNOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)Cl)Br |
Origin of Product |
United States |
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